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An In-depth Technical Guide to the Development History of Izuforant (LEO 152020)

Executive Summary
Izuforant, also known as LEO 152020 and JW1601, was an orally available, selective, and

potent small-molecule antagonist of the histamine H4 receptor (H4R)[1][2][3]. Developed

initially by JW Pharmaceutical and later licensed to LEO Pharma, it was investigated as a novel

treatment for atopic dermatitis (AD) with the potential for both anti-inflammatory and anti-pruritic

effects[4][5]. The development program was predicated on the role of H4R in mediating

immune cell chemotaxis and activation, key processes in the pathophysiology of atopic

dermatitis. Despite promising preclinical data and successful completion of Phase I trials, the

development of izuforant was terminated in October 2023 after a Phase IIa/b study in patients

with moderate to severe atopic dermatitis failed to meet its primary endpoint. This guide

provides a detailed technical overview of izuforant's development journey, from its mechanism

of action to the final clinical trial results.

Mechanism of Action: Histamine H4 Receptor
Antagonism
Izuforant functions as a selective antagonist and inverse agonist of the histamine H4 receptor.

The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic

origin, including mast cells, eosinophils, dendritic cells, and T cells, distinguishing it from other

histamine receptors.
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Upon binding of its endogenous ligand, histamine, the H4R couples to inhibitory Gαi/o proteins.

This activation initiates several downstream signaling cascades:

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase activity, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.

Intracellular Calcium Mobilization: The Gβγ subunit activates phospholipase C (PLC), which

leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of

calcium (Ca2+) from intracellular stores.

MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation

of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-

Regulated Kinase (ERK).

β-Arrestin Recruitment: Independent of G-protein signaling, agonist binding can also recruit

β-arrestin 2, which contributes to MAPK activation and receptor desensitization.

These signaling events collectively mediate the pro-inflammatory and immunomodulatory

functions of H4R, such as chemotaxis of eosinophils and mast cells, cytokine production, and

upregulation of adhesion molecules. Izuforant competitively binds to the H4R, blocking

histamine-induced signaling and inhibiting the receptor's intrinsic activity, thereby suppressing

the downstream inflammatory responses.
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Caption: Izuforant blocks histamine-induced H4R signaling.
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Preclinical Development
Izuforant demonstrated high potency and selectivity for the H4R in a series of preclinical

evaluations.

In Vitro Pharmacology
In vitro studies confirmed izuforant's affinity for the human H4R and its functional antagonism.

Key quantitative findings are summarized below.

Parameter Species/System Value Reference

IC₅₀ Human H4R 36 nM

IC₅₀

Human Whole Blood

(Eosinophil Shape

Change)

65.1–72.2 nM

pKi Mouse H4R 6.83

pKi Rat H4R 5.36

IC₅₀ (Off-target) Human 5-HT3R 9.1 µM

CLh,int Mouse Microsomes 3.05 mL/min/mg

CLh,int Human Microsomes 1.33 mL/min/mg

In Vivo Animal Models
Izuforant showed significant efficacy in multiple murine models of pruritus and atopic

dermatitis.

Pruritus Models: In a murine model of IgE-mediated pruritus, oral administration of izuforant
resulted in markedly lower scratching behavior compared to other antihistamines. A single

oral dose of 50 mg/kg also decreased itching induced by histamine and substance P in mice.

Atopic Dermatitis Models:
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Oxazolone-Induced AD: In a model of oxazolone-induced contact hypersensitivity, oral

administration of izuforant (100 mg/kg, twice daily for 3 weeks) inhibited atopic dermatitis

symptoms by 51.2%.

NC/Nga Model: Izuforant demonstrated a therapeutic effect in the spontaneous NC/Nga

mouse model of atopic dermatitis, which is considered to closely mimic the human

disease.

Experimental Protocol: Oxazolone-Induced Atopic
Dermatitis
The oxazolone-induced AD model is a standard method for evaluating the efficacy of anti-

inflammatory compounds. It involves a sensitization phase followed by a challenge phase to

elicit a delayed-type hypersensitivity reaction.

Acclimatization: Male BALB/c mice are acclimatized for at least one week prior to the study.

Sensitization (Day 0): A defined area of abdominal or dorsal skin is shaved. A solution of

oxazolone (e.g., 1.5% in an acetone vehicle) is applied topically to the shaved area to

sensitize the immune system.

Challenge Phase (Beginning Day 5-7): A lower concentration of oxazolone (e.g., 0.1% - 1%)

is repeatedly applied to the same skin site and/or the ear every 2-3 days for a period of 2-3

weeks. This repeated application elicits a chronic inflammatory response.

Treatment: The test compound (izuforant) is administered orally at specified doses (e.g.,

100 mg/kg) on a defined schedule (e.g., twice daily) throughout the challenge phase. A

vehicle control group and a positive control group (e.g., dexamethasone) are run in parallel.

Efficacy Endpoints:

Clinical Scoring: Skin severity is assessed regularly by scoring erythema (redness),

scaling, and edema (thickness). Ear thickness is measured with a digital micrometer.

Histopathology: At the end of the study, skin biopsies are collected for histological analysis

to assess epidermal thickening and inflammatory cell infiltration.
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Biomarker Analysis: Serum levels of total IgE and cytokines (e.g., TNF-α) may be

measured.

Sensitization Phase Challenge & Treatment Phase
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Caption: Workflow for the Oxazolone-Induced Atopic Dermatitis Model.

Clinical Development
The clinical development program for izuforant included a Phase I study in healthy volunteers

and two Phase II studies in patient populations.

Phase I: Safety, Pharmacokinetics, and
Pharmacodynamics
A first-in-human, randomized, double-blind, placebo-controlled study assessed the safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of izuforant in 64 healthy

volunteers.
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Study Design & Dosing

Identifier NCT04018170

Population 64 Healthy Adult Volunteers

Part A: SAD
Single Ascending Doses of 10, 30, 100, 200,

400, and 600 mg

Part B: MAD
Multiple Ascending Doses of 100, 200, and 400

mg (once daily)

PK Parameters Plasma and urine concentrations of izuforant

PD Biomarker
Inhibition of imetit-induced eosinophil shape

change (ESC) in whole blood

Results:

Safety: Izuforant was safe and well-tolerated at all tested doses. No deaths or

discontinuations due to adverse events occurred.

Pharmacokinetics: The PK profile was best described by a one-compartment model with

linear kinetics. The results from the MAD study suggested dose-proportional

pharmacokinetics.

Pharmacodynamics: Izuforant demonstrated potent, dose-dependent inhibition of the H4R-

mediated eosinophil shape change. Inhibition was observed at doses as low as 10 mg. At

doses of 200 mg and higher, full inhibition was sustained for over 24 hours, supporting the

potential for a once-daily dosing regimen.

Experimental Protocol: Eosinophil Shape Change (ESC)
Assay
The ESC assay was the key pharmacodynamic biomarker used to measure the in-vivo H4R

antagonistic effect of izuforant.

Blood Collection: Whole blood is collected from subjects at various time points before and

after dosing with izuforant or placebo.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/product/b12394326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ex Vivo Stimulation: Blood samples are stimulated ex vivo with imetit, a selective H4R

agonist that mimics the effect of histamine on eosinophils.

Cell Staining & Lysis: Samples are treated with a staining antibody cocktail (e.g., for CD16

and CD49d to identify eosinophils) and a lysing solution to remove red blood cells.

Flow Cytometry: The shape of the eosinophil population is analyzed using flow cytometry.

Activated eosinophils undergo a characteristic shape change, which can be detected as a

shift in the forward scatter (FSC) signal.

Quantification: The degree of H4R antagonism by izuforant is quantified by its ability to

inhibit the imetit-induced shift in FSC.
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Screening & Enrollment

Dosing & Observation (Single Ascending Dose Example)
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Caption: Workflow for the Phase I Single Ascending Dose (SAD) Study.
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Phase II Clinical Trials
Izuforant was advanced into two separate Phase II trials.

Trial Indication Design Key Outcome

Phase IIa

(NCT04853992)

Cholinergic Urticaria

(CholU)

Randomized, double-

blind, placebo-

controlled, crossover

trial (n=19). Dose: 100

mg twice daily.

Primary Endpoint Not

Met. Did not show

significant

improvement in

Urticaria Activity Score

vs. placebo. A

significant

improvement was

seen in the

exploratory endpoint

of Physician's Global

Assessment of

Severity (PGA-S)

(p=0.02). The drug

was well tolerated.

Phase IIa/b

(NCT05117060)

Moderate to Severe

Atopic Dermatitis (AD)

Randomized, triple-

blind, placebo-

controlled, parallel-

group, international

trial. Treatment for up

to 16 weeks.

Primary Endpoint Not

Met. Did not

demonstrate a

statistically significant

difference in the mean

change from baseline

in EASI total score

compared to placebo.

No new safety

concerns were

identified.

Development Outcome and Conclusion
On October 20, 2023, LEO Pharma announced the termination of the izuforant development

program. The decision was based on the results of the Phase IIa/b study (NCT05117060) in
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atopic dermatitis, which failed to meet its primary efficacy endpoint of improving the Eczema

Area and Severity Index (EASI) score more than placebo.

The development history of izuforant highlights the challenges of translating a promising, well-

defined mechanism of action into clinical efficacy. While the compound demonstrated potent

H4R antagonism and was well-tolerated, this did not translate into a significant clinical benefit

for patients with atopic dermatitis in the Phase II setting. The journey of izuforant underscores

the complexity of inflammatory skin diseases and the high bar for new therapies in this space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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